2-Amino-1-(4-fluorophenyl)ethanol
CAS No.: 456-05-3
Cat. No.: VC1961081
Molecular Formula: C8H10FNO
Molecular Weight: 155.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 456-05-3 |
|---|---|
| Molecular Formula | C8H10FNO |
| Molecular Weight | 155.17 g/mol |
| IUPAC Name | 2-amino-1-(4-fluorophenyl)ethanol |
| Standard InChI | InChI=1S/C8H10FNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5,10H2 |
| Standard InChI Key | LPKXWVNNGWDLMT-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(CN)O)F |
| Canonical SMILES | C1=CC(=CC=C1C(CN)O)F |
Introduction
Chemical Properties and Structure
2-Amino-1-(4-fluorophenyl)ethanol belongs to the class of amino alcohols, featuring a distinctive molecular structure that contributes to its chemical reactivity and biological significance. The compound exists in both racemic and stereoisomeric forms, with the (R)-enantiomer demonstrating particular importance in pharmaceutical applications.
Physical Properties
The compound exhibits specific physical and chemical characteristics that define its behavior in various environments and reactions. Table 1 summarizes the key physical properties of 2-Amino-1-(4-fluorophenyl)ethanol.
| Property | Value |
|---|---|
| CAS Number | 456-05-3 |
| Molecular Formula | C₈H₁₀FNO |
| Molecular Weight | 155.169 g/mol |
| Density | 1.2±0.1 g/cm³ |
| Boiling Point | 287.4±25.0 °C at 760 mmHg |
| Flash Point | 127.6±23.2 °C |
| Exact Mass | 155.074646 |
| PSA | 46.25000 |
| LogP | 0.51 |
| Vapor Pressure | 0.0±0.6 mmHg at 25°C |
| Index of Refraction | 1.549 |
The compound demonstrates moderate polarity due to its hydroxyl and amino functional groups, which contributes to its solubility profile and potential for hydrogen bonding .
Structural Characteristics
The molecular structure of 2-Amino-1-(4-fluorophenyl)ethanol features several key elements:
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A para-fluorinated phenyl ring
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A hydroxyl group (-OH) attached to the benzylic carbon
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A primary amino group (-NH₂) on the adjacent carbon
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A chiral center at the carbon bearing the hydroxyl group
This arrangement of functional groups enables the compound to participate in various chemical reactions and biological interactions. The structural formula can be represented as:
IUPAC Name: 2-amino-1-(4-fluorophenyl)ethanol
Standard InChI: InChI=1S/C8H10FNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5,10H2
SMILES: C1=CC(=CC=C1C(CN)O)F
The fluorine atom at the para position of the phenyl ring imparts unique electronic properties to the molecule, affecting both its chemical reactivity and biological activity. This substitution pattern distinguishes it from other amino alcohol derivatives and contributes to its specific applications .
Stereochemistry
2-Amino-1-(4-fluorophenyl)ethanol contains a stereogenic center at the carbon bearing the hydroxyl group, resulting in two possible enantiomers: (R)-2-amino-1-(4-fluorophenyl)ethanol and (S)-2-amino-1-(4-fluorophenyl)ethanol. The stereochemistry significantly influences the biological activity of these compounds, with the (R)-enantiomer often showing distinct pharmacological properties compared to the (S)-enantiomer .
| Property | (R)-2-Amino-1-(4-fluorophenyl)ethanol | Racemic 2-Amino-1-(4-fluorophenyl)ethanol |
|---|---|---|
| CAS Number | 408337-09-7 | 456-05-3 |
| Molecular Weight | 155.17 g/mol | 155.169 g/mol |
| LogP | 1.51810 | 0.51 |
| Exact Mass | 155.07500 | 155.074646 |
| InChIKey | LPKXWVNNGWDLMT-QMMMGPOBSA-N | LPKXWVNNGWDLMT-UHFFFAOYSA-N |
The (R)-enantiomer is particularly significant in pharmaceutical research due to its specific interactions with biological targets, especially in the development of adrenergic compounds and related therapeutic agents .
Synthesis and Preparation
Multiple synthetic routes are available for the preparation of 2-amino-1-(4-fluorophenyl)ethanol, with different approaches yielding either the racemic mixture or specific enantiomers with high optical purity.
Synthetic Methods
The synthesis of 2-amino-1-(4-fluorophenyl)ethanol typically involves the reduction of the corresponding amino ketone (2-amino-1-(4-fluorophenyl)ethanone). This transformation can be achieved through chemical reduction using appropriate reducing agents or through enzymatic methods that offer stereoselective reduction .
One common synthetic approach involves:
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Preparation of 4-fluoroacetophenone derivatives
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Introduction of the amino group through appropriate reactions
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Reduction of the carbonyl group to form the hydroxyl functionality
The specificity of the reduction step is crucial in determining the stereochemical outcome of the synthesis, with various methods available to control the stereoselectivity of this transformation .
Enantioselective Synthesis
For the preparation of optically active (R)- or (S)-2-amino-1-(4-fluorophenyl)ethanol, specialized methods are employed to ensure high enantiomeric purity. These approaches include:
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Asymmetric reduction using chiral catalysts
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Enzymatic reduction with specific microorganisms
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Resolution of racemic mixtures through crystallization or chromatographic techniques
Research has shown that microorganism-aided methods can efficiently produce optically active (R)- or (S)-2-amino-1-(4-fluorophenyl)ethanol derivatives with high optical purity. These biocatalytic approaches offer advantages in terms of stereoselectivity and environmental sustainability .
The yield of these reactions can be quite high, with some enzymatic methods achieving yields of over 95% with excellent enantiomeric excess (>99% ee) .
Biological Activity and Applications
The 2-amino-1-aryl alcohol moiety represents a common structural motif in numerous biologically active compounds, with 2-amino-1-(4-fluorophenyl)ethanol serving as an important representative of this class.
Pharmaceutical Significance
2-Amino-1-(4-fluorophenyl)ethanol and its derivatives demonstrate significant pharmaceutical potential due to their structural features:
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The compound serves as an intermediate in the synthesis of (R,R)-1-phenyl-2-[(2-phenyl-1-alkylethyl)amino]ethanol derivatives, which have been investigated as anti-obesity and anti-diabetic agents .
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These derivatives act selectively on β3-receptors in vivo, demonstrating extremely low side effects compared to conventional treatments .
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The 2-amino-1-aryl alcohol scaffold forms the basic framework of adrenergic compounds, which play important roles in cardiovascular and respiratory medicine .
Research has indicated potential antifungal properties and enzyme inhibition capabilities for compounds containing the 2-amino-1-(4-fluorophenyl)ethanol structure, opening additional avenues for pharmaceutical applications.
Mechanism of Action
The biological activity of 2-amino-1-(4-fluorophenyl)ethanol derivatives is primarily attributed to their ability to interact with specific receptors and biological targets:
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The hydroxyl and amino groups participate in hydrogen bonding with receptor sites
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The fluorine substituent enhances lipophilicity and influences binding affinity
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The stereochemistry at the chiral center significantly affects the receptor-ligand interactions
Derivatives containing the (R,R)-configuration have demonstrated particularly potent activity in β3-receptor interactions, highlighting the importance of stereochemistry in determining biological efficacy .
| Hazard Statement | Classification | Warning Level |
|---|---|---|
| H302 | Harmful if swallowed | Warning: Acute toxicity, oral |
| H312 | Harmful in contact with skin | Warning: Acute toxicity, dermal |
| H314 | Causes severe skin burns and eye damage | Danger: Skin corrosion/irritation |
| H332 | Harmful if inhaled | Warning: Acute toxicity, inhalation |
These hazard classifications indicate that appropriate safety measures should be implemented when handling the compound, including the use of personal protective equipment, adequate ventilation, and proper disposal procedures .
Comparative Analysis with Related Compounds
2-Amino-1-(4-fluorophenyl)ethanol is structurally related to several compounds with similar functional groups but different substitution patterns or additional modifications.
Structural Analogs
The properties of 2-amino-1-(4-fluorophenyl)ethanol can be compared with those of related compounds:
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2-Amino-1-(4-fluorophenyl)ethanol hydrochloride (CAS: 403-28-1): The hydrochloride salt form with modified solubility and stability characteristics .
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2-Amino-1-(3-bromo-4-fluorophenyl)ethanol: Contains an additional bromine substituent, potentially influencing its lipophilicity and biological activity.
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2-[(4-Fluorobenzyl)amino]-1,1-diphenyl-1-ethanol: Features a more complex structure with two phenyl groups and a substituted amino functionality.
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